N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide
Description
N-[4-Nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide is a deuterated derivative of a methanesulfonamide-based compound. Its structure features a methanesulfonamide group attached to a nitro-substituted phenyl ring, which is further substituted with a deuterated 4-hydroxyphenoxy moiety at the ortho position. The incorporation of deuterium (²H) at the 2,3,5,6 positions of the hydroxyphenyl ring is strategically designed to enhance metabolic stability and reduce susceptibility to oxidative degradation, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .
Synthesis of such deuterated compounds typically involves isotopic exchange or deuterated precursors during key reaction steps. For example, analogous deuterated sulfonamides, such as Acetylsulfamethoxazole D4 (CAS 1215530-54-3), are synthesized using deuterated aromatic intermediates . Structural confirmation relies on advanced analytical techniques, including ¹H/¹³C-NMR, IR spectroscopy, and mass spectrometry, as demonstrated in related sulfonamide syntheses .
Properties
Molecular Formula |
C13H12N2O6S |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3/i3D,4D,5D,6D |
InChI Key |
XYHFQSKAUPPPBY-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C)[2H] |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Deuteration: The incorporation of deuterium atoms is carried out using deuterated reagents, such as deuterated water or deuterated solvents, under specific reaction conditions to ensure selective deuteration.
Coupling Reaction: The hydroxyphenoxy group is introduced through a coupling reaction, often involving a phenol derivative and a suitable coupling agent.
Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group, typically through the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares core structural features with several methanesulfonamide derivatives but differs in substituents and isotopic labeling. Key analogs include:
Substituent Effects on Properties:
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance thermal stability and electrophilic reactivity, as seen in N-[4-nitro-3-(trifluoromethyl)phenyl]methanesulfonamide .
- Deuterium Substitution: Reduces metabolic clearance by stabilizing C-H bonds against cytochrome P450-mediated oxidation, as observed in deuterated bicalutamide analogs .
- Halogenation (e.g., -Cl): Increases lipophilicity and bioactivity, commonly exploited in agrochemicals like perfluidone (CAS 66063-05-6) .
Spectral and Tautomeric Behavior
IR and NMR analyses reveal critical differences:
- IR Spectra: Non-deuterated analogs (e.g., hydrazinecarbothioamides) exhibit C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹. In contrast, deuterated compounds lack these bands due to isotopic shifts or tautomeric stabilization .
- Tautomerism: Compounds like 1,2,4-triazole-3-thiones exist in thione-thiol equilibria, but deuterated derivatives may stabilize specific tautomers, as seen in thione-dominant forms (νC=S at 1247–1255 cm⁻¹, absence of νS-H) .
Biological Activity
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide is a synthetic compound with potential applications in various biological contexts. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 372.41 g/mol. Its significant features include:
- Nitro group : Known for enhancing antibacterial and anticancer activities.
- Phenoxy and sulfonamide moieties : Contribute to its biological interactions and solubility.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation. The nitro group is believed to play a crucial role in the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties against various pathogens. For instance, derivatives of nitroisoxazoles have demonstrated effective inhibition against Xanthomonas oryzae and Pseudomonas syringae, with EC50 values significantly lower than traditional antibiotics .
| Compound | Pathogen | EC50 (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 5o | Xanthomonas oryzae | 10 | 90 |
| 5p | Pseudomonas syringae | 15 | 85 |
| Bismerthiazol | Control | 30 | 50 |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Research indicates that similar sulfonamide derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Case Studies
-
In vitro Studies :
A series of experiments conducted on human cancer cell lines demonstrated that the compound effectively reduced cell viability at concentrations ranging from 25 to 100 μM. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls. -
Animal Models :
In vivo studies using murine models showed promising results where administration of the compound led to a significant reduction in tumor size without substantial toxicity to normal tissues. Histological evaluations indicated that treated animals exhibited less necrosis and improved tissue architecture compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
